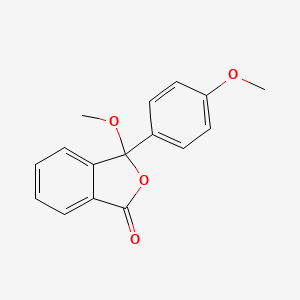
3-Methoxy-3-(4-methoxyphenyl)-2-benzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one is a chemical compound with a unique structure that includes both methoxy and isobenzofuran groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one typically involves the reaction of 4-methoxybenzaldehyde with a suitable isobenzofuran precursor under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product. Common reaction conditions include:
Catalysts: Acidic or basic catalysts to promote the reaction.
Solvents: Organic solvents such as dichloromethane or toluene.
Temperature: Controlled temperatures to optimize the reaction yield.
Industrial Production Methods
In an industrial setting, the production of 3-Methoxy-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and yield while minimizing costs and environmental impact. Key aspects of industrial production include:
Scale-up: Adapting laboratory-scale reactions to industrial-scale production.
Optimization: Fine-tuning reaction parameters to achieve high purity and yield.
Safety: Implementing safety measures to handle reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-Methoxy-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methoxy-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparaison Avec Des Composés Similaires
3-Methoxy-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one can be compared with other similar compounds, such as:
3-Methoxy-4-hydroxyphenylacetic acid: Similar in structure but with different functional groups.
4-Methoxy-3-hydroxyphenylacetic acid: Another related compound with distinct chemical properties.
3-Methoxytyramine hydrochloride: Shares the methoxy group but differs in overall structure and reactivity.
Propriétés
Numéro CAS |
40893-30-9 |
|---|---|
Formule moléculaire |
C16H14O4 |
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
3-methoxy-3-(4-methoxyphenyl)-2-benzofuran-1-one |
InChI |
InChI=1S/C16H14O4/c1-18-12-9-7-11(8-10-12)16(19-2)14-6-4-3-5-13(14)15(17)20-16/h3-10H,1-2H3 |
Clé InChI |
JUPFWHYTUXPAFF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


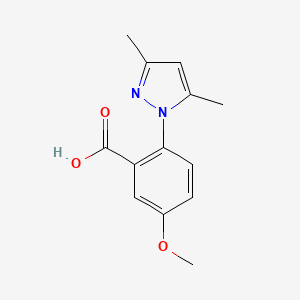
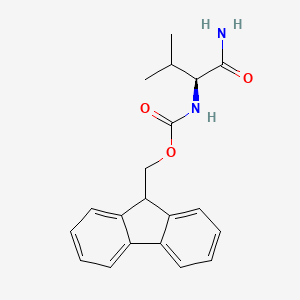
![2-(Carboxymethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B15209501.png)
![S-{[Bis(4-methoxyphenyl)phosphanyl]methyl} ethanethioate](/img/structure/B15209503.png)
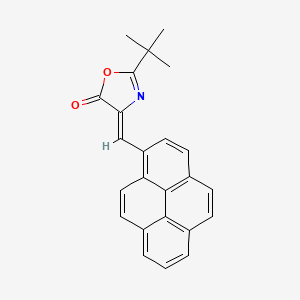
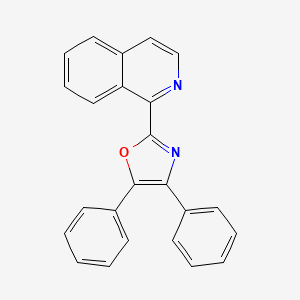
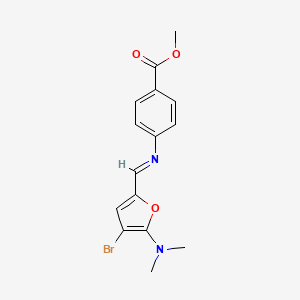
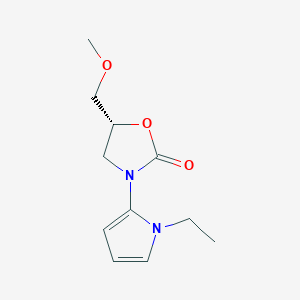
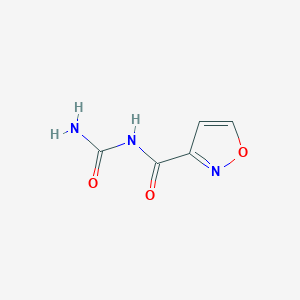
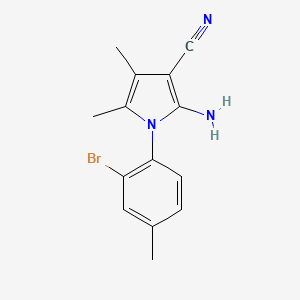
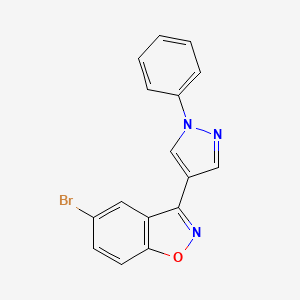
![1,2,4,8,9-Pentabromodibenzo[b,d]furan](/img/structure/B15209552.png)
![1-Ethyl-3-(methoxymethyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B15209566.png)
![Methyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B15209580.png)
